{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate
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Overview
Description
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is a synthetic organic compound with the molecular formula C18H17Cl2NO3 and a molecular weight of 366.24 g/mol. This compound is characterized by its complex structure, which includes a dichlorobenzoate moiety and a dimethylphenyl group linked through a carbamoylmethyl bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate typically involves a multi-step process. One common method starts with the preparation of the 2,4-dichlorobenzoic acid derivative, followed by the introduction of the carbamoylmethyl group through a nucleophilic substitution reaction. The final step involves the coupling of the 3,4-dimethylphenylmethyl group under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of {[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets within cells. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobenzoate: A compound with a similar benzoate structure but different functional groups.
Ethyl 4-aminobenzoate: Another benzoate derivative with ethyl and amino groups.
4-Aminobenzoic acid methyl ester: Shares the benzoate core but has different substituents.
Uniqueness
{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
[2-[(3,4-dimethylphenyl)methylamino]-2-oxoethyl] 2,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11-3-4-13(7-12(11)2)9-21-17(22)10-24-18(23)15-6-5-14(19)8-16(15)20/h3-8H,9-10H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSGEIKDZVCBFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNC(=O)COC(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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